molecular formula C14H12O5 B11770929 Methyl 5-(4-(methoxycarbonyl)phenyl)furan-2-carboxylate

Methyl 5-(4-(methoxycarbonyl)phenyl)furan-2-carboxylate

Cat. No.: B11770929
M. Wt: 260.24 g/mol
InChI Key: WPDICMVQAFHQQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(4-(methoxycarbonyl)phenyl)furan-2-carboxylate is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring substituted at the 2-position with a carboxylate ester group and at the 5-position with a phenyl group bearing a methoxycarbonyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(4-(methoxycarbonyl)phenyl)furan-2-carboxylate typically involves the reaction of furan derivatives with appropriate phenyl and ester substituents. One common method involves the copper-catalyzed reaction of furan with furfural and 2-acetylfuran to yield methyl furan-2-carboxylate . This intermediate can then be further reacted with 4-(methoxycarbonyl)phenyl derivatives under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar catalytic processes, ensuring high yields and purity. The use of efficient catalysts and optimized reaction conditions is crucial for the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-(methoxycarbonyl)phenyl)furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form corresponding furanones.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Electrophiles like halogens or nitro groups can be introduced using appropriate reagents.

Major Products Formed

    Oxidation: Formation of furanones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Methyl 5-(4-(methoxycarbonyl)phenyl)furan-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-(4-(methoxycarbonyl)phenyl)furan-2-carboxylate involves its interaction with molecular targets in biological systems. The furan ring and phenyl group can participate in various binding interactions with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(4-(methoxycarbonyl)phenyl)furan-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxycarbonyl group on the phenyl ring can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.

Biological Activity

Methyl 5-(4-(methoxycarbonyl)phenyl)furan-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis, mechanisms of action, and findings from various studies.

Synthesis and Structural Characteristics

This compound is synthesized through various organic reactions, often involving the furan ring as a core structure. The methoxycarbonyl group enhances the compound's solubility and reactivity, making it an attractive candidate for further biological evaluation.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The furan ring and the phenyl group can participate in various binding interactions with enzymes or receptors, potentially inhibiting their activity or modulating their function. The precise pathways and targets depend on the specific biological context.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. In vitro studies have shown its efficacy against various bacterial strains, including those resistant to conventional antibiotics. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have demonstrated that it can induce apoptosis in cancer cell lines, with IC50 values indicating significant cytotoxicity at low concentrations. For instance, one study reported an IC50 value of approximately 12 µM against certain cancer cell lines, suggesting a promising therapeutic index for further development.

Case Studies and Research Findings

  • Antimycobacterial Activity : A study highlighted the compound's role in inhibiting mycobacterial growth, particularly against Mycobacterium tuberculosis. The compound demonstrated an MIC (Minimum Inhibitory Concentration) of 63 µM in iron-limiting conditions, emphasizing its potential as a lead compound for antitubercular drug development .
  • Cytotoxicity Assessment : In assessing cytotoxicity against human cell lines, this compound showed minimal toxicity at concentrations up to 250 µM, indicating a favorable safety profile for further investigation .
  • Structure-Activity Relationship (SAR) : Research into the SAR of related compounds revealed that modifications to the furan ring significantly influenced biological activity. Compounds with similar structural motifs exhibited varying degrees of potency against different microbial and cancerous cell lines .

Data Table: Biological Activity Summary

Biological Activity IC50/MIC Values Reference
Antimicrobial (Bacterial)MIC = 63 µM
Anticancer (Cell Lines)IC50 ≈ 12 µM
Cytotoxicity (Human Cells)>250 µM

Properties

Molecular Formula

C14H12O5

Molecular Weight

260.24 g/mol

IUPAC Name

methyl 5-(4-methoxycarbonylphenyl)furan-2-carboxylate

InChI

InChI=1S/C14H12O5/c1-17-13(15)10-5-3-9(4-6-10)11-7-8-12(19-11)14(16)18-2/h3-8H,1-2H3

InChI Key

WPDICMVQAFHQQD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.